N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
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Overview
Description
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a complex organic compound that features a 1,3-benzodioxole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its structural features suggest potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The 1,3-benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine
- N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Uniqueness
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its specific structural features, including the 1,3-benzodioxole moiety and the dimethylethane-1,2-diamine backbone. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.2ClH/c1-21(2)10-9-20-12-15-3-6-17(7-4-15)22-13-16-5-8-18-19(11-16)24-14-23-18;;/h3-8,11,20H,9-10,12-14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNSVVLTVZRIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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